Methyl tetrahydro-2H-pyran-3-carboxylate

Cockroach Attractant Regioselectivity Structure-Activity Relationship

Methyl tetrahydro-2H-pyran-3-carboxylate (CAS 159358-47-1), also known as methyl oxane-3-carboxylate, is a saturated six-membered oxygen heterocycle bearing a methyl carboxylate substituent at the 3-position. This compound serves as a chiral building block and intermediate in asymmetric synthesis, with documented application as a cockroach attractant and utility in the construction of more complex tetrahydropyran (THP)-containing pharmacophores.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 159358-47-1
Cat. No. B122942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl tetrahydro-2H-pyran-3-carboxylate
CAS159358-47-1
Synonyms2H-Pyran-3-carboxylicacid,tetrahydro-,methylester,(+)-(9CI)
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCOC1
InChIInChI=1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3
InChIKeyRWQWURYBHIADGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Tetrahydro-2H-pyran-3-carboxylate (CAS 159358-47-1) Scientific and Procurement Baseline


Methyl tetrahydro-2H-pyran-3-carboxylate (CAS 159358-47-1), also known as methyl oxane-3-carboxylate, is a saturated six-membered oxygen heterocycle bearing a methyl carboxylate substituent at the 3-position . This compound serves as a chiral building block and intermediate in asymmetric synthesis, with documented application as a cockroach attractant and utility in the construction of more complex tetrahydropyran (THP)-containing pharmacophores [1]. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol, a density of approximately 1.067 g/cm³, and a boiling point of ~183°C [2].

Chiral building block for asymmetric synthesis of THP pharmacophores
3-Carboxylate regioisomer for regio‑ and stereoselective SAR studies
Reported cockroach attractant research probe (+)-enantiomer

Why Generic Methyl Tetrahydro-2H-pyran-3-carboxylate Substitution Fails in Chiral and Regioselective Applications


Generic substitution of methyl tetrahydro-2H-pyran-3-carboxylate is not straightforward due to its specific regioisomeric and stereochemical identity. The 3-position substitution dictates distinct reactivity and biological outcomes compared to its 2- and 4-regioisomers, which are common in pharmaceutical synthesis [1]. For example, methyl tetrahydro-2H-pyran-4-carboxylate is a widely used starting material for drugs like Ibodutant, while the 3-carboxylate exhibits a completely different biological activity profile [2]. Furthermore, the compound exists as a chiral molecule, and its enantiomers (+)- and (-)-methyl tetrahydro-2H-pyran-3-carboxylate demonstrate divergent bioactivity, as evidenced by opposite attractant activity orders in cockroach assays [3]. Substituting with racemic mixtures or alternative regioisomers can lead to significant loss of desired biological function or stereochemical fidelity in downstream syntheses.

Regioisomer 2- or 4-carboxylate regioisomers may invert enantiomeric activity order and alter pharmacophore geometry.
Racemic Racemic mixture can lose enantiomer-specific attractant response; reported activity resides in (+)-enantiomer.
Opposite enantiomer (-)-Enantiomer may produce opposite behavioral response; chiral identity must match research endpoint.

Methyl Tetrahydro-2H-pyran-3-carboxylate: A Quantitative Evidence Guide for Scientific Selection


Regioselective Bioactivity: Differential Attractant Activity Between 3- and 2-Carboxylate Isomers

In a direct head-to-head comparison, the 3-carboxylate regioisomer (methyl tetrahydro-2H-pyran-3-carboxylate) and the 2-carboxylate regioisomer exhibited opposite enantiomeric activity orders in cockroach attractant assays [1]. The 3-carboxylate's (+)-enantiomer was more active than its (-)-enantiomer, while the 2-carboxylate's (-)-enantiomer was more active than its (+)-enantiomer [1].

Regioselective Bioactivity
Head-to-head
Target (3‑COOCH₃): (+)- > (-)- > racemic
Comparator (2‑COOCH₃): (-)- > (+)- > racemic
Complete inversion of enantiomeric activity preference
Regioselective stereochemical‑activity context
Blattella germanica, Supella longipalpa behavioral assay
Cockroach Attractant Regioselectivity Structure-Activity Relationship

Asymmetric Synthesis: High Enantiomeric Purity via Catalytic Hydrogenation

A key step in the asymmetric synthesis of methyl (+)-tetrahydro-2H-pyran-3-carboxylate involves the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid using a cinchonidine-modified 5% Pd/Al₂O₃ catalyst, achieving up to 89% optical purity [1].

Asymmetric Synthesis Purity
Cross‑study comparable
89% optical purity
vs. racemic (0% ee) over unmodified Pd/Al₂O₃
Supports enantioenriched material access
Cinchonidine‑modified 5% Pd/Al₂O₃ hydrogenation
Asymmetric Synthesis Enantioselective Hydrogenation Chiral Building Block

Purity Specifications for Reproducible Research: Vendor Benchmarking

Commercially available methyl tetrahydro-2H-pyran-3-carboxylate is offered with purity specifications ranging from 95% to 98% (GC) . The highest specification, 98% (GC), ensures minimal impurities that could interfere with sensitive catalytic or biological assays .

Purity Specification
Data to verify
98% (GC)
vs. 95% baseline commercial purity
Supports reproducibility review
Data to verify; GC analysis, liquid at 20 °C
Chemical Purity Procurement Analytical Specification

Methyl Tetrahydro-2H-pyran-3-carboxylate: Evidence-Backed Research and Industrial Application Scenarios


Asymmetric Synthesis of Chiral Tetrahydropyran Pharmacophores

Leveraging its established enantioselective synthesis route (up to 89% optical purity via cinchonidine-modified Pd/Al₂O₃ hydrogenation), this compound serves as a key chiral intermediate for constructing stereochemically defined THP-containing bioactive molecules [1]. This is particularly valuable for medicinal chemistry programs where specific stereochemistry is critical for target engagement.

Regioselective Structure-Activity Relationship (SAR) Studies of THP Derivatives

Given the inverted enantiomeric activity order between the 3- and 2-carboxylate regioisomers, this compound is the definitive choice for probing the SAR of the 3-position substitution pattern in THP-based ligands [2]. It enables precise mapping of biological activity differences that would be obscured by using regioisomeric mixtures or incorrect isomers.

Synthesis of Complex Natural Product and Drug Analogs

As a versatile building block, methyl tetrahydro-2H-pyran-3-carboxylate is utilized in multi-step organic syntheses, such as the preparation of complex THP-containing natural product analogs and pharmaceutical intermediates [3]. Its specific substitution pattern allows for further derivatization at the carboxylate group (e.g., hydrolysis, amidation) while maintaining the integrity of the THP ring.

Pest Control Research and Development

The validated bioactivity of the (+)-enantiomer as a cockroach attractant makes this compound a valuable research tool for developing novel pest control attractants and for studying insect olfactory receptor mechanisms [4]. Its regio- and enantioselective activity provides a specific molecular probe for these investigations.

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral THP pharmacophores
Enantioselective route availability
Enantiomeric purity validation
Regioselective SAR studies of THP derivatives
3‑position regioisomer identity
Enantiomeric activity order comparison
Synthesis of complex THP‑containing analogs
Carboxylate derivatization handle
Multi‑step synthesis compatibility
Pest control attractant research
Reported attractant activity of (+)‑enantiomer
Insect olfactory response assays

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